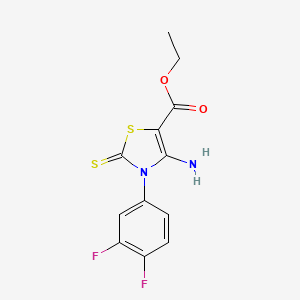

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Descripción

The compound ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate belongs to a class of 1,3-thiazole derivatives characterized by a sulfur-containing heterocyclic core. These compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. Key structural features include:

Propiedades

IUPAC Name |

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-7(13)8(14)5-6/h3-5H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYKZTYOOUMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with ethyl 2-bromo-2-thioxoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, are also integral parts of the industrial process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares substituents at key positions (3 and 5) and their implications:

Key Observations:

- 3,4-Difluorophenyl vs.

- Ethyl Carboxylate vs. Carboxamide : The ethyl ester in the target compound increases lipophilicity compared to carboxamide derivatives (), which may improve membrane permeability but reduce aqueous solubility .

Intermolecular Interactions and Solid-State Behavior

- Hydrogen Bonding : The 2-sulfanylidene group can act as a hydrogen-bond acceptor, similar to compounds in , influencing crystal packing and solubility.

Actividad Biológica

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer and antimicrobial effects, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring with an amino group and a difluorophenyl substituent, which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 318.35 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₂N₂O₂S₂ |

| Molecular Weight | 318.35 g/mol |

| InChI | InChI=1/C₁₂H₁₀F₂N₂O₂S₂/c1-2... |

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene have demonstrated cytotoxic effects against various cancer cell lines. A review highlighted that thiazole derivatives can inhibit the growth of human colon cancer (HCT116) and lung cancer (A549) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

Case Study:

In a study involving thiazole derivatives, one compound exhibited an IC50 of 3.29 μg/mL against HCT116 cells, showcasing the potential efficacy of these compounds in cancer treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Thiazole derivatives have been linked to various biological activities, including antibacterial and antifungal properties. The presence of the amino group enhances the interaction with microbial targets, leading to increased efficacy.

Case Study:

Research on similar thiazole compounds has indicated significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 μg/mL for certain derivatives .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene can be attributed to specific structural features:

- Amino Group: Enhances solubility and interaction with biological targets.

- Difluorophenyl Substituent: Increases lipophilicity and may enhance cellular uptake.

- Thiazole Ring: Essential for the compound's mechanism of action against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.